4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid
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Description
4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.16885622 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
The synthesis of novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone, highlights the chemical versatility and potential pharmacological applications of structurally related compounds. These synthesized compounds have shown promise as anti-inflammatory and analgesic agents due to their ability to inhibit cyclooxygenase enzymes and their analgesic activity in biological models (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Activity
Research on pyridine derivatives showcases the antimicrobial potential of similar compounds. The synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives revealed variable and modest activity against bacteria and fungi, indicating the potential utility of related compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Antiviral Research
The exploration of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as acyclic nucleoside phosphonate analogues has unveiled their application in antiviral activity, particularly against retroviruses. This research could imply the potential antiviral capabilities of structurally similar compounds, especially in targeting specific viral mechanisms (D. Hocková, A. Holý, M. Masojídková, et al., 2003).
Pharmacological Applications
Further investigations into aminopyridyl/pyrazinyl spiro[indoline-3,4'-piperidine]-2-ones reveal the pharmacological potential of these compounds as selective and efficacious inhibitors of c-Met/ALK, indicating their utility in cancer therapy and the potential for related compounds to act as targeted therapeutic agents (Jingrong Li, Nan Wu, Yuan-xin Tian, et al., 2013).
Innovative Chemical Reactions
The development of new synthetic methods, such as the palladium-catalyzed decarboxylative cyclization of gamma-methylidene-delta-valerolactones with imines for the synthesis of nipecotic acid derivatives, showcases the innovative approaches to chemical synthesis that could be applicable to the synthesis and functionalization of related compounds (R. Shintani, M. Murakami, Tamio Hayashi, 2009).
properties
IUPAC Name |
4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-14-20-11-15(12-21-14)13-22-9-7-19(8-10-22,18(23)24)26-17-6-4-3-5-16(17)25-2/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVYBSMXHZTIRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN2CCC(CC2)(C(=O)O)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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